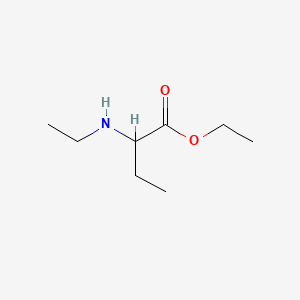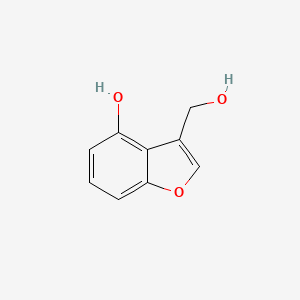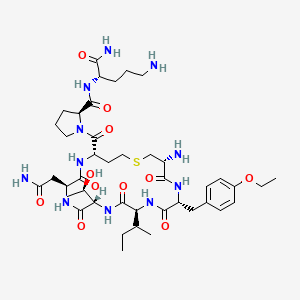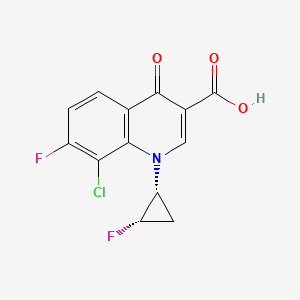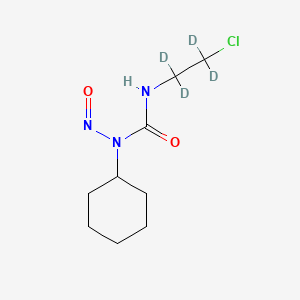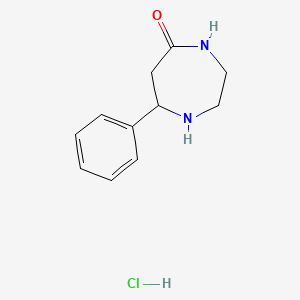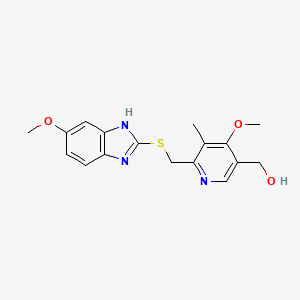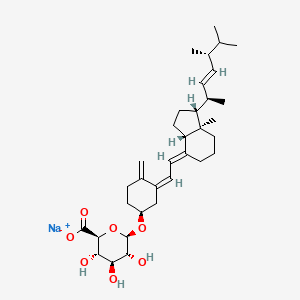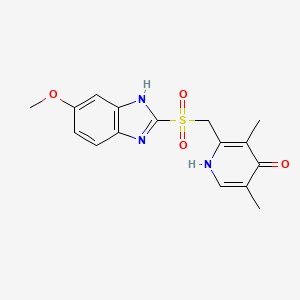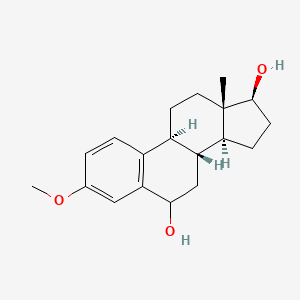
3-O-Methyl 6-Hydroxy 17beta-Estradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Methyl 6-Hydroxy 17beta-Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is of significant interest due to its potential applications in various fields, including medicine and biochemistry. It is structurally characterized by the presence of methoxy and hydroxyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl 6-Hydroxy 17beta-Estradiol typically involves multiple steps, starting from estrone or estradiol. The process includes:
Methoxylation: Introduction of a methoxy group at the 3-position.
Hydroxylation: Introduction of hydroxyl groups at the 6 and 17 positions.
These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. For instance, methoxylation can be achieved using methyl iodide in the presence of a base, while hydroxylation may require the use of oxidizing agents like osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and automated systems to monitor reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3-O-Methyl 6-Hydroxy 17beta-Estradiol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Wissenschaftliche Forschungsanwendungen
3-O-Methyl 6-Hydroxy 17beta-Estradiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3-O-Methyl 6-Hydroxy 17beta-Estradiol involves its interaction with estrogen receptors in various tissues. Upon binding to these receptors, it modulates the expression of target genes, influencing cellular processes such as proliferation, differentiation, and apoptosis. The compound’s effects are mediated through both genomic and non-genomic pathways, involving the activation of signaling cascades like the MAPK/ERK pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: The parent compound, naturally occurring estrogen.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Estrone: Another naturally occurring estrogen with a similar structure.
Uniqueness
3-O-Methyl 6-Hydroxy 17beta-Estradiol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group at the 3-position and hydroxyl groups at the 6 and 17 positions differentiate it from other estrogens, potentially offering unique therapeutic benefits and applications in research.
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(22-2)9-15(12)17(20)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17?,18+,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKSNEXYMMIQKE-UTKXELFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=C3C=CC(=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858050 |
Source


|
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109835-83-8 |
Source


|
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

